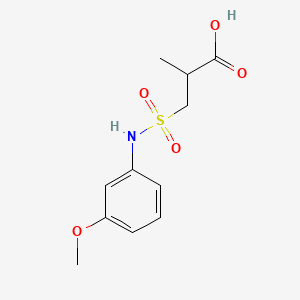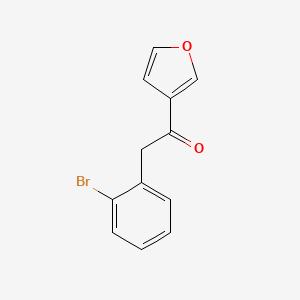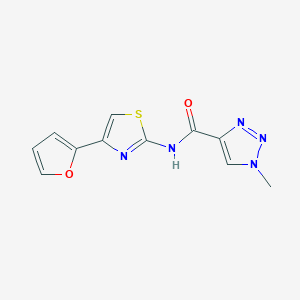![molecular formula C20H16BrNO3 B2582207 6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-36-9](/img/structure/B2582207.png)
6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a dimethylamino group attached to a phenyl ring, and a prop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2H-chromen-2-one and 4-(dimethylamino)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-bromo-2H-chromen-2-one and 4-(dimethylamino)benzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 6-bromo-3-(4-(dimethylamino)phenyl)-2H-chromen-2-one.
Aldol Condensation: The intermediate undergoes an aldol condensation with an appropriate enolate, such as acetylacetone, to form the final product, this compound. The reaction is typically carried out under basic conditions and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as dyes and pigments, due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Inhibit Enzymes: The compound can inhibit specific enzymes involved in disease pathways, such as kinases or proteases.
Induce Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Modulate Signaling Pathways: The compound can modulate signaling pathways, such as the NF-κB or MAPK pathways, which are involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-(4-(dimethylamino)phenyl)-2H-chromen-2-one
- 3-(4-(dimethylamino)phenyl)-2H-chromen-2-one
- 6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
6-bromo-3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-2H-chromen-2-one is unique due to the presence of the prop-2-enoyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and enhances its potential as a versatile compound in scientific research.
Properties
IUPAC Name |
6-bromo-3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-22(2)16-7-3-13(4-8-16)5-9-18(23)17-12-14-11-15(21)6-10-19(14)25-20(17)24/h3-12H,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIWYFNJHJLRMD-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)
![5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2582128.png)


![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)
![1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)
![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2582136.png)

![8-(butan-2-yl)-3-[(3-chlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2582140.png)


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2582145.png)

